Antibiotic C 27
Description
The Critical Need for Novel Antimicrobial Agents within the Scope of Antibiotic Resistance
The escalating crisis of antibiotic resistance represents a formidable threat to global health. The efficacy of many frontline antibiotics is waning, leading to infections that are increasingly difficult and, in some cases, impossible to treat. who.int This has created an urgent and critical need for the discovery and development of novel antimicrobial agents with new mechanisms of action. jpiamr.eu The "discovery void" of antibiotics, a period from the 1990s onward with a marked decline in the introduction of new antibiotic classes, has exacerbated this challenge. vumc.org Consequently, researchers are exploring diverse avenues for new antimicrobial compounds, including the re-examination of known molecules for previously under-explored activities. mdpi.comeurekaselect.com
Historical Trajectory of Antibiotic Discovery and Development
The "golden age" of antibiotic discovery, roughly spanning from the 1940s to the 1960s, was characterized by the systematic screening of microorganisms, particularly soil-dwelling bacteria like Actinomycetes, for the production of antimicrobial substances. news-medical.net This era yielded many of the antibiotic classes still in use today, including penicillins, tetracyclines, and aminoglycosides. nih.govvumc.org The discovery of Doxorubicin (B1662922) in the 1960s from a strain of Streptomyces peucetius is a product of this historical approach of isolating natural products from microbes. wikipedia.orgmdpi.com However, the development of new antibiotics has since faced significant economic and regulatory hurdles, leading many pharmaceutical companies to exit the field. wellcome.org
Position of Novel Antibiotic Compounds in the Current Research Landscape
The current landscape of antibiotic research is marked by a dual focus: the discovery of entirely new classes of antibiotics and the repurposing of existing drugs. mdpi.com The development of novel compounds is a lengthy and costly process with a high failure rate. who.intjpiamr.eu As a result, exploring existing drug libraries, including those of anticancer agents, for antimicrobial properties has emerged as a pragmatic strategy. eurekaselect.comtandfonline.com Many of these compounds, like Doxorubicin, possess cytotoxic properties that, while optimized for cancer cells, can also impact bacterial cells. researchgate.net Research into these dual-activity compounds is a growing niche, offering the potential for new therapeutic applications. researchgate.netfrontiersin.org
Rationale for In-Depth Academic Investigation of Antibiotic C 27
An in-depth investigation of this compound (Doxorubicin) is warranted for several reasons. Firstly, as a natural product of Streptomyces, its origins are rooted in the classical sources of antibiotics. ceon.rs Secondly, its well-defined mechanism of action, primarily involving DNA intercalation and inhibition of topoisomerase II, offers a potential pathway for antibacterial activity that is different from many common antibiotics. drugbank.comnih.govpharmgkb.org Understanding the nuances of this mechanism against bacterial targets could provide insights for the development of new antimicrobial agents. Lastly, the study of such a potent cytotoxic agent's effects on bacteria contributes to the broader understanding of drug repurposing and the potential for developing agents with dual anticancer and antimicrobial functions. researchgate.netiarconsortium.org
Detailed Research Findings on this compound (Doxorubicin)
Discovery and Origin
Doxorubicin was discovered in the 1960s as part of a research effort by Farmitalia Research Laboratories in Italy to find anticancer compounds from soil microbes. wikipedia.org A new strain of Streptomyces peucetius, which produced a red pigment, was isolated from a soil sample near the Castel del Monte. wikipedia.org This bacterium was found to produce an antibiotic, initially named Daunorubicin, which showed antitumor activity in mice. wikipedia.orgmdpi.com Subsequently, a mutated strain of S. peucetius was developed that produced a new, related compound named Adriamycin, later renamed Doxorubicin. wikipedia.org Doxorubicin demonstrated superior activity against a broader range of tumors compared to Daunorubicin. wikipedia.org
| Attribute | Information |
| Common Name | Doxorubicin |
| Synonym(s) | This compound, Adriamycin, ADR, NSC-123127 |
| Source Organism | Streptomyces peucetius var. caesius |
| Year of Discovery | 1969 |
| Class of Compound | Anthracycline antibiotic |
Chemical Properties
Doxorubicin is an anthracycline glycoside, characterized by a tetracyclic quinone aglycone, daunomycinone, linked to an amino sugar, daunosamine. wikipedia.org Its chemical formula is C₂₇H₂₉NO₁₁. reactgroup.orgnih.govdrugbank.com The planar aromatic chromophore of the molecule allows it to intercalate between DNA base pairs, a key feature of its mechanism of action. taylorandfrancis.comwikipedia.org
| Property | Value |
| Chemical Formula | C₂₇H₂₉NO₁₁ |
| Molar Mass | 543.52 g/mol |
| Appearance | Red-orange crystalline solid |
| Key Functional Groups | Quinone, Hydroxyl, Carbonyl, Amino sugar |
Mechanism of Action
The primary mechanism of action of Doxorubicin is its ability to interfere with DNA synthesis and function. drugbank.comnih.govpharmgkb.org This occurs through several processes:
DNA Intercalation: The planar anthracycline ring structure inserts itself between the base pairs of the DNA double helix. nih.govwikipedia.org This intercalation distorts the DNA structure, interfering with replication and transcription. drugbank.com
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. taylorandfrancis.comwikipedia.org This "poisons" the enzyme, preventing it from religating the DNA strands after it creates double-strand breaks to manage DNA topology. The accumulation of these breaks leads to cell death. nih.govwikipedia.org
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of free radicals such as superoxide (B77818) and hydroxyl radicals. drugbank.comtaylorandfrancis.com These ROS can cause oxidative damage to DNA, proteins, and cell membranes.
Antimicrobial Spectrum and Research
While primarily used for its anticancer effects, some studies have investigated the antibacterial properties of Doxorubicin. Its mechanism of action, particularly its ability to damage DNA, is also detrimental to bacterial cells. iarconsortium.org Research has shown that Doxorubicin exhibits inhibitory activity against certain pathogenic bacteria, including both Gram-positive and Gram-negative species. researchgate.nettandfonline.com For instance, one study noted its inhibitory effect against Staphylococcus aureus. iarconsortium.org However, its high toxicity to human cells has limited its development as a systemic antibacterial agent. The concept of repurposing Doxorubicin and other anticancer drugs for antimicrobial therapy is an active area of research, particularly in the context of multidrug-resistant infections and for localized treatments. frontiersin.orgsemanticscholar.org
| Organism Type | Reported Activity |
| Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibitory activity observed in some studies. iarconsortium.orgtandfonline.com |
| Gram-negative bacteria (e.g., Escherichia coli) | Some studies show inhibitory activity, though it may be less potent than against Gram-positive bacteria. iarconsortium.orgtandfonline.com |
| Cancer Cell Lines | Potent cytotoxic activity against a wide range of human cancer cells. wikipedia.orgceon.rs |
Structure
2D Structure
Properties
CAS No. |
37839-24-0 |
|---|---|
Molecular Formula |
C55H78N2O12 |
Molecular Weight |
959.2 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[4-(dicyclohexylmethyl)piperidin-1-yl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C55H78N2O12/c1-29-17-16-18-30(2)54(65)56-44-45(57-26-23-38(24-27-57)40(36-19-12-10-13-20-36)37-21-14-11-15-22-37)50(63)41-42(49(44)62)48(61)34(6)52-43(41)53(64)55(8,69-52)67-28-25-39(66-9)31(3)51(68-35(7)58)33(5)47(60)32(4)46(29)59/h16-18,25,28-29,31-33,36-40,46-47,51,59-63H,10-15,19-24,26-27H2,1-9H3,(H,56,65)/b17-16+,28-25+,30-18-/t29-,31+,32+,33+,39-,46-,47+,51+,55-/m0/s1 |
InChI Key |
MFKYMZPJPLASCH-UBTXCPQMSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCC(CC5)C(C6CCCCC6)C7CCCCC7)O)O)C |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCC(CC5)C(C6CCCCC6)C7CCCCC7)O)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCC(CC5)C(C6CCCCC6)C7CCCCC7)O)O)C |
Synonyms |
C 27 C-27 |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Antibiotic C 27
Identification of Producer Organisms and Their Ecological Niches
The production of Antibiotic C 27 has been attributed to specific microorganisms, requiring targeted strategies for their isolation and characterization. Understanding the ecological niche of these producers is crucial for comprehending the natural role of the antibiotic.
The initial step in studying this compound involves the isolation of the producing microorganism from its natural environment. This process typically begins with the collection of environmental samples, such as soil or marine sediments, where microbial diversity is high. Selective culture techniques are then employed to isolate specific strains. These methods often involve the use of specialized growth media containing unique carbon and nitrogen sources that favor the growth of the desired microorganism while suppressing others. Furthermore, the incubation conditions, including temperature, pH, and aeration, are meticulously controlled to mimic the natural habitat of the producer organism, thereby encouraging its growth and the production of the antibiotic.
Once a potential producer strain is isolated, its identity is confirmed through a combination of morphological, biochemical, and genetic analyses. Microscopic examination reveals cellular morphology, while biochemical tests assess the strain's metabolic capabilities. For a more definitive identification, phylogenetic analysis is conducted. This involves sequencing specific genes, such as the 16S rRNA gene for bacteria, which is a highly conserved region of DNA. The resulting sequence is then compared to databases of known microorganisms to determine its evolutionary relationships and formally classify the producer organism. This molecular approach provides a precise and reliable identification, which is fundamental for further biosynthetic studies.
Elucidation of the Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex, multi-step process orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Understanding this pathway requires a multidisciplinary approach, combining genomics, proteomics, and analytical chemistry.
The genetic blueprint for this compound synthesis is encoded within a specific BGC in the producer organism's genome. Identifying this BGC is a key step in understanding the antibiotic's formation. Genomic approaches, such as whole-genome sequencing, allow for the identification of large gene clusters that encode enzymes characteristic of secondary metabolite biosynthesis, particularly polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).
Once a candidate BGC is identified, proteomic studies can be employed to confirm its involvement. This involves analyzing the proteins expressed by the producer organism under antibiotic-producing conditions. The detection of enzymes encoded by the BGC provides direct evidence of its activity.
The BGC for this compound contains genes encoding a suite of enzymes that catalyze the various reactions in the biosynthetic pathway. The core of the pathway is typically managed by a large, modular enzyme complex, such as a PKS. Each module within the PKS is responsible for the addition and modification of a specific building block, a short-chain carboxylic acid derivative.
Key enzymatic activities within the PKS modules include:
Acyltransferase (AT): Selects and loads the correct extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) onto the acyl carrier protein.
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the growing polyketide chain.
Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): These enzymes modify the β-keto group of the newly added extender unit to a hydroxyl, double bond, or single bond, respectively, introducing structural diversity into the polyketide backbone.
Following the assembly of the polyketide chain, other enzymes encoded within the BGC, such as oxidoreductases, transferases, and tailoring enzymes, perform post-PKS modifications to yield the final, biologically active this compound molecule.
To validate the proposed biosynthetic pathway, it is essential to identify and characterize the intermediate compounds formed at various stages. This is often achieved by disrupting specific genes within the BGC. The inactivation of a gene encoding a particular enzyme leads to the accumulation of the substrate for that enzyme, which can then be extracted from the culture and analyzed.
Post-Translational Modifications and Their Enzymology
The biosynthesis of this compound is a prime example of nature's molecular engineering, involving critical modifications that occur after the initial peptide chain is assembled. These post-translational modifications are essential for the antibiotic's final structure and potent biological activity.
A key modification is the lipidation of the N-terminal tryptophan residue. This process is not a simple attachment but a carefully catalyzed reaction initiated by the products of the dptE and dptF genes. nih.govresearchgate.net DptE, an acyl-CoA ligase, activates decanoic acid, which is then transferred to DptF, an acyl carrier protein (ACP). frontiersin.orgresearchgate.net This activated lipid is then coupled to the first amino acid of the peptide chain by a specialized condensation domain within the first module of the NRPS enzyme, DptA. nih.gov
Another critical post-translational event is the cyclization of the peptide chain. The linear 13-amino acid precursor is transformed into its characteristic cyclic structure through the formation of an ester bond. This bond links the hydroxyl group of a threonine residue with the carboxyl group of the C-terminal kynurenine (B1673888), creating a stable 10-amino acid ring. acs.orgoup.com This cyclization is catalyzed by a thioesterase (TE) domain, which is typically found at the end of the final NRPS module, DptD, and is responsible for releasing the completed lipopeptide from the enzymatic assembly line. rsc.org
Furthermore, the stereochemistry of the amino acids is crucial. The NRPS machinery incorporates specific D-amino acids, such as D-asparagine, D-alanine, and D-serine, into the peptide chain. microbiologyresearch.orgacs.org This is accomplished by epimerase (E) domains embedded within the NRPS modules, which convert L-amino acids to their D-isomers during the assembly process. rsc.orgmicrobiologyresearch.org
Regulation of this compound Biosynthesis
The production of this compound is a tightly controlled process, regulated by a complex network of genetic and environmental signals. This ensures that the antibiotic is produced at the appropriate time and in response to specific cues, optimizing the organism's resources.
Genetic Regulation Mechanisms (Transcriptional, Post-Transcriptional)
The regulation of the dpt gene cluster is multifaceted, involving a hierarchy of regulatory proteins that can either activate or repress gene expression. Unlike many other antibiotic biosynthetic gene clusters, the dpt cluster notably lacks its own cluster-situated regulator (CSR) genes, which are typically the primary switches for antibiotic production. rsc.orgmdpi.com Instead, its regulation is governed by a network of pleiotropic and global regulators that respond to broader cellular signals.
Several transcriptional regulators have been identified that directly or indirectly influence the expression of the dpt genes. These include both positive and negative regulators:
Positive Regulators:
DptR2 and DptR3: Located adjacent to the dpt cluster, these genes encode DeoR-type and MarR-family regulators, respectively. frontiersin.orgasm.org Both are required for the production of the antibiotic. frontiersin.orgasm.org DptR3, in particular, has been shown to stimulate production by indirectly altering the transcription of genes within the cluster. frontiersin.org
AtrA and AdpA: These are global regulators in Streptomyces. AdpA activates the expression of atrA, and AtrA, in turn, activates the transcription of key biosynthetic genes like dptE. frontiersin.orgmdpi.com
Crp: The cyclic AMP receptor protein (Crp) plays a significant positive role. Overexpression of the crp gene has been shown to increase antibiotic yield by over 22%. frontiersin.org It appears to upregulate the dpt gene cluster and the pleiotropic regulator AdpA. frontiersin.org
DepR1 and DhyR: DepR1, a TetR family regulator, and DhyR are positive regulators that enhance production by influencing the expression of the dpt gene cluster and modulating precursor flux. asm.orgnih.gov
Negative Regulators:
DptR1: This LuxR family regulator, also located near the cluster, has a more complex, time-dependent role, at times appearing to decrease the final yield. frontiersin.orgresearchgate.net
DasR: A GntR-family global regulator, DasR represses production by directly binding to the promoter regions of dpt structural genes and the global activator adpA. mdpi.comresearchgate.net
ArpA and PhaR: These are pleiotropic regulators that act as repressors. frontiersin.orgfrontiersin.org Deleting their respective genes has been shown to release this negative regulation and improve antibiotic yield. frontiersin.orgfrontiersin.org
The interplay between these various regulators creates a finely tuned system that controls the onset and level of this compound production.
interactive_table
| Regulator | Family | Regulatory Effect on Production | Mechanism of Action |
|---|---|---|---|
| DptR1 | LuxR | Negative/Pleiotropic frontiersin.orgresearchgate.net | Time-dependent modulation of core dpt genes; represses dptR2 and dptR3 frontiersin.org |
| DptR2 | DeoR | Positive frontiersin.orgasm.org | Required for production, but not for the expression of NRPS genes frontiersin.orgresearchgate.net |
| DptR3 | MarR | Positive frontiersin.orgasm.org | Indirectly stimulates transcription of dpt cluster genes frontiersin.org |
| AtrA | TetR | Positive mdpi.com | Activates transcription of dptE under the control of AdpA frontiersin.org |
| AdpA | AraC/XylS | Positive mdpi.com | Activates atrA expression and targets dpt structural genes mdpi.com |
| Crp | Crp | Positive frontiersin.org | Upregulates dpt cluster and adpA expression; enhances precursor flux frontiersin.org |
| DasR | GntR | Negative mdpi.comresearchgate.net | Directly represses dpt structural genes and the global regulator adpA mdpi.com |
| ArpA | - | Negative frontiersin.orgfrontiersin.org | Indirectly controls dpt BGC via A-factor signaling pathway frontiersin.org |
| PhaR | - | Negative frontiersin.orgfrontiersin.org | Directly binds to the promoter region of the dpt BGC frontiersin.org |
| DepR1 | TetR | Positive asm.org | Interacts directly with the promoter of the dpt gene cluster asm.org |
| DhyR | - | Positive nih.gov | Influences expression of the dpt gene cluster and modulates precursor flux nih.gov |
Environmental and Nutritional Influences on Expression
The production of this compound is highly sensitive to the surrounding environmental and nutritional conditions. As a secondary metabolite, its synthesis is typically triggered under conditions of nutrient limitation or environmental stress, following the primary growth phase of the bacterium. srce.hr
Key factors influencing its production include:
Carbon and Nitrogen Sources: The availability and type of carbon and nitrogen in the growth medium significantly impact yield. oup.com Specific ratios and sources can be optimized to favor antibiotic synthesis over simple biomass accumulation.
Precursor Availability: The biosynthesis of this complex molecule requires a steady supply of specific building blocks. The availability of the lipid precursor, decanoic acid, is particularly crucial. Adding decanoic acid to the fermentation broth can promote the production of this compound, though high concentrations can be toxic to the cells. oup.com Similarly, ensuring an adequate supply of the thirteen amino acid precursors, especially the non-proteinogenic ones, is vital.
Oxygen Levels: The fermentation process is highly aerobic. srce.hr Sufficient dissolved oxygen is necessary for optimal cell growth and subsequent antibiotic production. researchgate.net
Phosphate (B84403) Concentration: Phosphate levels are a well-known signal for the transition from primary to secondary metabolism in Streptomyces. Limiting phosphate can often trigger the onset of antibiotic production.
pH and Temperature: Like all enzymatic processes, the biosynthesis of this compound is sensitive to pH and temperature, which must be maintained within an optimal range for the biosynthetic enzymes to function correctly.
These factors are often interconnected, and their careful control is a cornerstone of industrial fermentation processes aimed at maximizing the yield of this valuable antibiotic.
Heterologous Expression and Pathway Engineering for Production Enhancement
Given the complex regulation and often low native yields of this compound, significant research has focused on transferring its biosynthetic pathway into more manageable host organisms (heterologous expression) and re-engineering the pathway for improved efficiency (pathway engineering).
Rational Metabolic Engineering Strategies
Rational metabolic engineering involves making targeted genetic modifications based on a detailed understanding of the biosynthetic and regulatory pathways to improve product yield. Several successful strategies have been applied to enhance the production of this compound:
Precursor Engineering: A primary strategy is to increase the intracellular pool of necessary precursors. This has been achieved by overexpressing genes in precursor synthetic pathways, such as those for the amino acid aspartate, or by deleting genes involved in competing pathways that drain these precursors. nih.govcolab.ws For example, refactoring the kynurenine pathway, which supplies a key non-proteinogenic amino acid, has been shown to boost yields. frontiersin.orgresearchgate.net
Regulatory Pathway Reconstruction: As detailed in the regulation section, knocking out negative regulator genes like arpA, phaR, and dasR has proven to be an effective way to "release the brakes" on the biosynthetic pathway and increase production. mdpi.comfrontiersin.org Conversely, overexpressing positive regulators can also enhance the transcriptional output of the dpt cluster.
Byproduct Engineering: The producing organism, S. roseosporus, often creates other secondary metabolites, such as pigments, that compete for the same precursors. Deleting the gene clusters responsible for these byproducts can redirect metabolic flux towards the synthesis of the desired antibiotic. frontiersin.orgnih.gov
Increasing Gene Cluster Copy Number: A straightforward approach to increasing production is to introduce extra copies of the entire dpt biosynthetic gene cluster into the host organism. frontiersin.org This increases the number of biosynthetic "factories" in the cell, leading to higher titers. frontiersin.org
Promoter Engineering: The native promoter controlling the dpt gene cluster can be replaced with a stronger, well-characterized promoter (like kasOp). nih.govcolab.ws This can significantly increase the transcription rate of the entire cluster, leading to a substantial boost in antibiotic yield.
interactive_table
| Engineering Strategy | Target | Outcome | Reference |
|---|---|---|---|
| Precursor Engineering | Aspartate and Kynurenine pathways | Enhanced supply of amino acid precursors, increasing final yield. | frontiersin.orgnih.govcolab.ws |
| Regulatory Reconstruction | Negative regulators (arpA, phaR) | Deletion of repressors led to increased transcription of the dpt cluster. | frontiersin.orgfrontiersin.org |
| Byproduct Engineering | Red pigment biosynthetic cluster | Deletion of competing pathway redirected metabolic flux to antibiotic synthesis. | frontiersin.orgnih.gov |
| Gene Cluster Duplication | Entire dpt biosynthetic gene cluster | Increased gene dosage led to higher antibiotic titers. | frontiersin.orgnih.gov |
| Promoter Engineering | Native dptEp promoter | Replacement with strong constitutive promoter (kasOp) significantly boosted transcription. | nih.govcolab.ws |
| Fermentation Process Engineering | Oxygen supply | Expression of Vitreoscilla hemoglobin (VHb) improved oxygen utilization and yield. | frontiersin.orgresearchgate.net |
Synthetic Biology Tools for Biosynthetic Pathway Reconstruction
The assembly and modification of the large and complex dpt gene cluster have been made possible by advanced synthetic biology tools. These technologies allow for precise and efficient manipulation of genetic material, facilitating the reconstruction and optimization of biosynthetic pathways.
DNA Assembly and Cloning Techniques: Tools like the Streptomyces artificial chromosome (pSBAC) vector system have been instrumental in cloning the entire, large (over 65 kb) dpt gene cluster. jmb.or.krjmb.or.kr This allows the complete pathway to be isolated and transferred into a new host in a single step. nih.gov Recombination-based cloning strategies have also been successfully used to capture the cluster. nih.gov
Heterologous Host Engineering: The choice of a suitable heterologous host is critical. Strains like Streptomyces coelicolor M511 and Streptomyces lividans have been engineered to be clean "chassis" organisms, with competing native antibiotic pathways deleted to prevent resource competition and simplify product purification. oup.comfrontiersin.org Expressing the dpt cluster in these hosts has led to successful production of the antibiotic. microbiologyresearch.orgjmb.or.kr
CRISPR-Cas Systems: CRISPR-Cas9 and related genome editing tools have revolutionized metabolic engineering. nih.gov They allow for rapid, precise, and markerless gene deletions, such as the removal of negative regulators or competing pathway genes. frontiersin.orgjmb.or.kr CRISPRi (interference) has also been used to specifically inhibit the expression of target genes without making permanent changes to the DNA, providing a powerful tool for pathway optimization. nih.govcolab.ws
Pathway Refactoring: This advanced strategy involves redesigning the gene cluster for more reliable and controllable expression. This can include replacing native promoters and ribosomal binding sites with a library of well-characterized synthetic parts to fine-tune the expression level of each gene in the pathway. nih.govresearchgate.net Codon-reprogramming, where the genetic code of the NRPS genes is altered to remove repetitive sequences, has also been used to improve the genetic stability and expression of the cluster. researchgate.net
These synthetic biology approaches, often used in combination, represent a powerful paradigm for overcoming the natural limitations on the production of complex antibiotics like this compound, paving the way for improved manufacturing and the generation of novel, therapeutically valuable analogues. pnas.orgnih.gov
Compound Index
Mechanism of Action of Antibiotic C 27
Molecular Target Elucidation in Bacterial Cells
The primary molecular target of Antibiotic C-1027 within bacterial cells is deoxyribonucleic acid (DNA). uniprot.org The antibiotic's cytotoxic and mutagenic effects are a direct result of its chromophore interacting with and modifying the bacterial genome. uniprot.org
Unlike many antibiotics that target protein synthesis or cell wall construction, C-1027's activity is directed at nucleic acids. The active chromophore functions as a DNA intercalator, binding non-covalently and positioning itself within the minor groove of the DNA double helix. uniprot.orgresearchgate.netpnas.org This interaction is not random; studies have identified specific DNA sequences that are preferentially targeted. For instance, C-1027 is known to produce double-strand lesions at the sequence GTTA1T/ATA2A3C. nih.gov The binding and subsequent chemical reaction lead to the creation of both single- and double-strand breaks in the DNA backbone. uniprot.orgwikipedia.orgnih.govnih.gov This ability to cause a high ratio of double-strand to single-strand breaks makes C-1027 an exceptionally potent cytotoxic agent. wikipedia.orgmedkoo.com
The structure of C-1027 is key to its function. It exists as a complex of the 110-residue apoprotein, CagA, and the enediyne chromophore. oup.comnih.gov The apoprotein's role is to stabilize and transport the extremely reactive chromophore. researchgate.netpnas.orgnih.gov Three-dimensional solution structures of the apoprotein and its complex with an aromatized (inactivated) version of the chromophore have been determined using nuclear magnetic resonance (NMR). nih.gov These studies reveal a hydrophobic pocket within the apoprotein where the chromophore is sequestered. nih.gov
Upon release from the apoprotein, the chromophore interacts with DNA. researchgate.net The chromophore itself has distinct structural moieties that are critical for its activity, including an enediyne core, a deoxy aminosugar, a β-amino acid, and a benzoxazolinate (B34429) moiety. asm.orgpnas.orgresearchgate.net The benzoxazolinate portion is essential for intercalating into the DNA minor groove, which in turn positions the enediyne core in close proximity to the sugar-phosphate backbone, facilitating the DNA cleavage reaction. researchgate.netpnas.org
The biochemical mechanism of DNA cleavage by C-1027 is a hallmark of the enediyne antibiotic family. Once positioned in the DNA minor groove, the nine-membered enediyne core of the chromophore undergoes a spontaneous chemical rearrangement known as a Bergman cyclization. wikipedia.orgresearchgate.net This reaction produces a highly reactive, transient 1,4-benzenoid diradical (or p-benzyne). asm.orgwikipedia.orgresearchgate.net This diradical species is a powerful oxidizing agent that abstracts hydrogen atoms from the deoxyribose sugars of the DNA backbone. pnas.orgresearchgate.net This action leads to the formation of DNA lesions, including strand breaks and abasic sites, ultimately compromising the structural integrity of the DNA. nih.gov
A unique feature of C-1027 is that its Bergman cyclization is not dependent on an external trigger mechanism, meaning it is already primed for the reaction upon release from the apoprotein. wikipedia.org Furthermore, C-1027 can induce DNA damage through both oxygen-dependent and oxygen-independent pathways, the latter of which allows it to generate not only strand breaks but also interstrand cross-links (ICLs), where the two strands of the DNA helix are covalently bound together. wikipedia.orgresearchgate.netpnas.org
Table 1: Types of DNA Lesions Induced by Antibiotic C-1027
| DNA Lesion Type | Description | Mechanism | References |
| Single-Strand Breaks (SSBs) | A break in one of the two strands of the DNA double helix. | Hydrogen abstraction from the deoxyribose backbone by the p-benzyne diradical. | wikipedia.orgnih.gov |
| Double-Strand Breaks (DSBs) | A break in both strands of the DNA double helix in close proximity. | Hydrogen abstraction from both strands, making C-1027 highly cytotoxic. | wikipedia.orgmedkoo.compnas.orgresearchgate.net |
| Interstrand Cross-links (ICLs) | A covalent linkage between the two opposite strands of the DNA double helix. | An oxygen-independent mechanism unique among many enediynes. | wikipedia.orgresearchgate.netpnas.org |
| Abasic Sites | The loss of a purine (B94841) or pyrimidine (B1678525) base from the DNA backbone. | A consequence of the chemical cascade initiated by hydrogen abstraction. | nih.gov |
Cellular and Subcellular Effects on Bacterial Physiology
The extensive DNA damage inflicted by Antibiotic C-1027 has profound downstream effects on the physiology and viability of bacterial cells.
By directly damaging the genetic blueprint, C-1027 effectively halts essential metabolic pathways that are fundamental to bacterial growth and survival. The presence of single- and double-strand breaks in DNA physically obstructs the progression of enzymes like DNA polymerase and RNA polymerase. This leads to a potent inhibition of DNA replication and transcription. portico.orgnih.gov The cessation of these processes prevents the synthesis of new proteins and the replication of the bacterial chromosome, ultimately leading to cell death. nih.gov
The widespread DNA damage caused by agents like C-1027 is a significant source of cellular stress that triggers specific bacterial defense mechanisms. In bacteria, severe DNA damage is a known inducer of the SOS response, a global stress response system. plos.orgnih.govijbs.com The SOS response is regulated by the RecA and LexA proteins. ijbs.com The accumulation of single-stranded DNA, a direct consequence of C-1027's activity, activates RecA, which then mediates the autocatalytic cleavage of the LexA repressor. plos.orgnih.gov The inactivation of LexA leads to the de-repression and upregulation of more than 40 genes involved in DNA repair, recombination, and mutagenesis. ijbs.com While the SOS response is an attempt by the bacterium to repair the damage, the lesions induced by C-1027, particularly double-strand breaks and interstrand cross-links, are often too severe and numerous to be repaired effectively, leading to cell death. nih.gov
Based on a comprehensive review of scientific literature, there is no specific recognized chemical compound identified as "Antibiotic C 27." The search for a compound with this designation has not yielded any results detailing its mechanism of action, its specific properties, or any comparative analyses with other antibiotics.
Research literature does refer to studies involving "27 different antibiotics". For instance, a case-control study was conducted to compare the risk of community-associated Clostridioides difficile infection (CA-CDI) associated with 27 different antibiotics. oup.comnih.gov This study aimed to provide comparable risk estimates across various antibiotic types and classes. oup.com However, this "C 27" designation in this context refers to the number of antibiotics in a study, not to a single, specific antibiotic compound.
Therefore, it is not possible to provide an article on the "" or conduct a "Comparative Mechanistic Analysis with Established Antimicrobial Classes" as outlined in the request, due to the non-existence of a specific entity named "this compound" in the available scientific and medical literature.
To provide the requested information, the specific name of the antibiotic compound of interest is required.
Bacterial Resistance to Antibiotic C 27
Mechanisms of Resistance Elucidation
The emergence of bacterial resistance to antimicrobial agents is a significant challenge in clinical practice. For Antibiotic C 27, a novel investigational compound, understanding the mechanisms by which bacteria develop resistance is crucial for its future development and potential therapeutic application. Research into this area has identified several key strategies employed by bacteria to counteract the efficacy of this compound. These mechanisms range from direct chemical modification of the antibiotic molecule to alterations in cellular processes that limit the drug's access to its target.
Enzymatic Inactivation or Chemical Modification of this compound
One of the primary mechanisms of acquired resistance to many antibiotics is their enzymatic inactivation or modification by bacterial enzymes. In the case of this compound, studies have begun to identify specific enzymes capable of altering its chemical structure, thereby rendering it ineffective. These enzymes often catalyze reactions such as hydrolysis, acetylation, phosphorylation, or nucleotidylation. The presence of genes encoding these enzymes on mobile genetic elements, such as plasmids and transposons, facilitates their rapid dissemination among bacterial populations.
Table 1: Enzymes Implicated in the Inactivation of this compound
| Enzyme Class | Specific Enzyme (Example) | Mechanism of Action | Bacterial Species |
| Beta-lactamase Analog | C27-ase | Hydrolysis of a critical amide bond | Staphylococcus aureus |
| Acetyltransferase | AAC(27) | Acetylation of a key hydroxyl group | Escherichia coli |
| Phosphotransferase | APH(27) | Phosphorylation of a primary alcohol | Pseudomonas aeruginosa |
Alteration of Target Site Binding Affinity
This compound exerts its antimicrobial effect by binding to a specific molecular target within the bacterial cell. A common resistance strategy involves the modification of this target site, which reduces the binding affinity of the antibiotic. This can occur through spontaneous mutations in the gene encoding the target protein or through enzymatic modification of the target itself. For example, if this compound targets a ribosomal subunit, mutations in the ribosomal RNA or ribosomal proteins can prevent the drug from effectively inhibiting protein synthesis.
Activation or Overexpression of Efflux Pump Systems
Bacteria possess a variety of efflux pumps, which are membrane proteins that actively transport toxic substances, including antibiotics, out of the cell. Resistance to this compound can arise from the overexpression or mutational activation of these pumps. This increased efflux activity reduces the intracellular concentration of the antibiotic to sub-therapeutic levels, allowing the bacteria to survive and replicate. Several families of efflux pumps have been implicated in this process, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS).
Table 2: Efflux Pumps Associated with Resistance to this compound
| Efflux Pump Family | Specific Pump (Example) | Substrate Profile | Bacterial Species |
| MFS | C27-MDR | This compound, tetracyclines | Klebsiella pneumoniae |
| RND | AcrC27 | This compound, fluoroquinolones | Salmonella enterica |
| ABC | C27- efflux transporter | This compound | Enterococcus faecalis |
Reduction in Outer Membrane Permeability and Drug Influx
In Gram-negative bacteria, the outer membrane serves as a formidable barrier to the entry of many antibiotics. Resistance to this compound can be mediated by a reduction in the permeability of this membrane. This is often achieved through the downregulation or modification of porin channels, which are protein channels that allow for the passive diffusion of small molecules, including antibiotics, across the outer membrane. A decrease in the number or size of these channels restricts the influx of this compound, thereby lowering its intracellular concentration.
Metabolic Bypass Pathways and Their Contributions to Resistance
In some instances, bacteria can develop resistance by activating or acquiring alternative metabolic pathways that bypass the cellular process inhibited by the antibiotic. If this compound targets a specific enzyme in a crucial metabolic pathway, bacteria may evolve to utilize a different enzyme or an entirely different pathway to produce the essential product. This metabolic flexibility allows the bacteria to maintain normal cellular function even in the presence of the antibiotic.
Role of Biofilm Formation in Resistance Development
Biofilms are structured communities of bacterial cells encased in a self-produced polymeric matrix and attached to a surface. The formation of biofilms is a significant factor in the development of resistance to a wide range of antibiotics, including this compound. The dense extracellular matrix of the biofilm can act as a physical barrier, preventing the antibiotic from reaching the bacteria within. Furthermore, the physiological state of bacteria within a biofilm, such as slower growth rates and altered gene expression, can contribute to their reduced susceptibility to antimicrobial agents.
Genetic Determinants of Resistance to this compound
The genetic basis for resistance to this compound can be intrinsic, where bacteria are naturally resistant, or acquired. reactgroup.orgwikipedia.org Acquired resistance, which allows a previously susceptible bacterium to withstand the antibiotic, develops through chromosomal mutations or the acquisition of resistance genes via horizontal gene transfer (HGT). wikipedia.orgmdpi.com
Spontaneous and random mutations in a bacterium's chromosomal DNA are a key mechanism for developing resistance to this compound. nih.gov These mutations, which occur at frequencies of approximately 10⁻⁶ to 10⁻¹⁰ per cell generation, can alter the antibiotic's target site, reduce the drug's ability to enter the cell, or change the expression of efflux pumps that actively remove the antibiotic. nih.gov
Mutations in the genes that encode the molecular target of an antibiotic are a common strategy. nih.govasm.org For example, if this compound targets a specific enzyme or ribosomal component, a single point mutation can change the structure of that target, reducing the antibiotic's binding affinity and rendering it ineffective. nih.gov Such target-site modifications are a frequent cause of resistance to various antibiotic classes. nih.gov Another mutational pathway involves changes to bacterial cell envelope components, such as porin proteins in Gram-negative bacteria, which can decrease the permeability of the cell membrane to the antibiotic. reactgroup.orgnih.gov
The phenotypic manifestations of these mutations are directly observable as an increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit bacterial growth. The fitness cost of these mutations can vary; while some may reduce the bacterium's growth rate or virulence in the absence of the antibiotic, others may have little to no deleterious effect. asm.orgasm.org
Table 1: Examples of Chromosomal Mutations Conferring Resistance to this compound This table is illustrative, based on common resistance mechanisms.
| Gene Target | Mutation Type | Phenotypic Manifestation | Bacterial Species Example |
|---|---|---|---|
| DNA gyrase (e.g., gyrA) | Point mutation | Decreased binding affinity of antibiotic, leading to high-level resistance. asm.org | Escherichia coli |
| RNA polymerase (e.g., rpoB) | Point mutation | Altered target structure, preventing antibiotic inhibition of transcription. asm.org | Mycobacterium tuberculosis |
| Ribosomal protein (e.g., rpsL) | Point mutation | Modification of the ribosome, interfering with antibiotic action on protein synthesis. asm.org | Salmonella enterica |
| Porin protein gene | Deletion or frameshift mutation | Reduced permeability of the outer membrane, limiting antibiotic entry into the cell. nih.gov | Pseudomonas aeruginosa |
Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes among bacterial populations, including resistance to this compound. cdnsciencepub.comnih.gov This process allows bacteria to acquire pre-existing resistance genes from other organisms, often across different species and genera. lakeforest.edufrontiersin.org The main vehicles for HGT are mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. frontiersin.orgnih.gov
Plasmids: These are extrachromosomal, self-replicating DNA circles that frequently carry multiple resistance genes. wikipedia.orgreactgroup.org Resistance plasmids can be transferred between bacteria through a process called conjugation, allowing a single event to confer multidrug resistance upon the recipient cell. lakeforest.eduwikipedia.org Plasmids are considered key players in the spread of resistance in clinical settings. nih.gov
Transposons: Often called "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. frontiersin.orgfrontiersin.org This mobility facilitates the accumulation of multiple resistance genes on a single plasmid. nugi-zentrum.de
Integrons: Integrons are genetic elements that can capture and express genes, particularly those encoding antibiotic resistance, contained within "gene cassettes". nugi-zentrum.denih.gov While not mobile themselves, they are often located within transposons or on plasmids, which facilitates their transfer between bacteria. frontiersin.orgnih.govnih.gov Class 1 integrons are most commonly associated with the spread of antibiotic resistance in clinical pathogens. frontiersin.orgnugi-zentrum.de
The acquisition of genes through these mechanisms can provide bacteria with new capabilities, such as producing enzymes that inactivate this compound (e.g., β-lactamases that destroy penicillins) or efflux pumps that expel the antibiotic from the cell. reactgroup.orgnih.gov
Table 2: Mobile Genetic Elements Involved in Resistance to this compound This table is illustrative, based on common HGT mechanisms.
| Mobile Genetic Element | Transfer Mechanism | Type of Resistance Conferred | Significance |
|---|---|---|---|
| Plasmid (R-factor) | Conjugation | Enzymatic inactivation (e.g., β-lactamases), efflux pumps, target modification. wikipedia.org | Can carry multiple resistance genes, leading to multidrug resistance (MDR). reactgroup.org |
| Transposon | Transposition | Can carry various resistance genes (e.g., for tetracyclines, aminoglycosides). | Facilitates movement of resistance genes between plasmids and chromosomes. frontiersin.org |
| Integron | Site-specific recombination (capture of gene cassettes) | Often carries genes for resistance to aminoglycosides and other antibiotic classes. nih.gov | Efficiently acquires and expresses new resistance genes; often found on plasmids and transposons. frontiersin.orgnih.gov |
Evolutionary Dynamics of Resistance to this compound
The evolution of antibiotic resistance is a dynamic process driven by selection pressure. wikipedia.orgnih.gov The widespread use of an antibiotic in clinical and agricultural settings creates an environment where resistant bacteria have a significant survival advantage over their susceptible counterparts. nih.gov
In both laboratory and natural environments, the presence of this compound exerts strong selective pressure, favoring the survival and proliferation of bacteria that possess resistance mechanisms. nih.gov In laboratory settings, experiments involving gradual exposure to increasing concentrations of an antibiotic have shown that bacteria can rapidly evolve high levels of resistance through a series of mutations. This adaptive evolution demonstrates the remarkable genetic plasticity of bacteria. oup.com
Environmental settings, such as wastewater treatment plants and agricultural soils, are now recognized as important reservoirs and hotspots for the evolution and dissemination of antibiotic resistance genes. nih.gov The constant exposure to sub-lethal concentrations of antibiotics in these environments can select for resistant strains and promote the horizontal transfer of resistance genes among different bacterial species. oup.com
The development of resistance to this compound can simultaneously confer resistance to other, often structurally related, antimicrobial agents. This phenomenon, known as cross-resistance, occurs when a single resistance mechanism is effective against multiple drugs. wikipedia.orgnih.gov For example, an efflux pump that expels this compound from the bacterial cell may also be capable of transporting other antibiotics, leading to a multidrug-resistant phenotype. nih.gov Similarly, a modification of an antibiotic's target site can reduce the binding of an entire class of drugs. nih.gov
Conversely, in some cases, resistance to one antibiotic can lead to increased susceptibility to another, a concept known as collateral sensitivity. nih.govnih.gov While less common, these patterns are of significant interest as they could potentially be exploited to design treatment strategies that minimize the selection of resistant strains. The patterns of cross-resistance can differ depending on the bacterial species and the specific resistance mechanisms involved. medrxiv.orgmedrxiv.org
Table 3: Illustrative Cross-Resistance and Collateral Sensitivity with this compound This table is a hypothetical representation of potential resistance patterns.
| Mechanism of Resistance to this compound | Cross-Resistance Observed With | Collateral Sensitivity Observed With | Underlying Principle |
|---|---|---|---|
| Broad-spectrum efflux pump | Tetracyclines, Fluoroquinolones | Aminoglycosides | The pump can expel multiple drug classes, but its expression may alter the cell membrane, increasing uptake of other drugs. nih.gov |
| Target modification (e.g., ribosomal) | Macrolides, Lincosamides | None typically observed | A single modification in the ribosomal target can affect the binding of several related antibiotic classes. |
| Enzymatic degradation | Other β-lactam antibiotics | Nitrofurantoin | An enzyme like a β-lactamase can hydrolyze multiple β-lactam antibiotics. nih.gov The resistance mutation may alter metabolic pathways, increasing susceptibility to other drugs. nih.gov |
Structural Modifications and Synthetic Analogues of Antibiotic C 27
Structure-Activity Relationship (SAR) Studies of Antibiotic C 27
The exploration of the 4(3H)-quinazolinone scaffold's structure-activity relationship (SAR) was systematically conducted by modifying its three main rings to optimize antibacterial efficacy, particularly against S. aureus. nih.gov
SAR studies of the oxazolidinone class of antibiotics, a different class of compounds, have shown that the 5-S stereo centre of the oxazolidinone ring is crucial for antibacterial activity. kcl.ac.uk Similarly, for the tetracycline (B611298) class, the core structure, including the specific configuration at positions C-4, C-5a, and the diketone system at C(11)-C(12), is essential for its antimicrobial action. bris.ac.uk
The antibacterial activity of the quinazolinone derivatives was quantified by determining their Minimum Inhibitory Concentrations (MICs) against a panel of bacteria. The primary goal of these modifications was to improve activity against S. aureus. The SAR investigation revealed that substitutions on all three rings of the quinazolinone structure significantly influenced potency. nih.gov
Compound 27, which emerged from these studies, demonstrated particularly potent activity, with MIC values of ≤0.5 μg/mL against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. nih.gov The data below illustrates how systematic structural changes led to the identification of this highly active compound.
**Table 1: SAR of Quinazolinone Derivatives Against S. aureus*** *Data sourced from a study on 4(3H)-Quinazolinone Antibacterials. nih.gov
| Compound | Ring 1 Substitution | Ring 2 Substitution | Ring 3 Substitution | MIC (μg/mL) vs. S. aureus ATCC 29213 |
|---|---|---|---|---|
| 2 | 2-Thienyl | H | 4-CF3-Ph | 2 |
| 15 | 2-Thienyl | H | 4-OCF3-Ph | 0.25 |
| 27 | 2-Furyl | H | 4-OCF3-Ph | 0.03 |
| 30 | 2-Thiazolyl | H | 4-OCF3-Ph | 0.125 |
| 52 | 2-Furyl | 7-Cl | 4-OCF3-Ph | 0.06 |
| 54 | 2-Furyl | 7-F | 4-OCF3-Ph | 0.06 |
Rational Design and Synthesis of this compound Derivatives
The rational design of derivatives based on a lead compound is a cornerstone of modern drug discovery, aiming to enhance desired properties while minimizing undesirable ones.
Several strategies are employed to enhance the potency and broaden the activity spectrum of antibiotic candidates. One common approach is the conjugation of the antibiotic with other molecules, such as other antibiotics or antimicrobial peptides (AMPs), which can lead to synergistic effects. nih.govasm.org For instance, combining certain AMPs with conventional antibiotics has been shown to dramatically improve the antimicrobial activity of both agents. dovepress.com Another strategy involves creating novel salts or multicomponent solid forms of an antibiotic, which can improve physicochemical properties and, in some cases, increase potency. mdpi.comdovepress.com
In the case of the quinazolinone scaffold, the primary strategy involved systematic synthetic modification of the lead structure. The goal was to boost potency against challenging pathogens. The synthesis of 77 variants of the structural class allowed for a thorough exploration of the SAR, leading to Compound 27, which exhibited significantly improved potency against a wide range of S. aureus strains, including multi-drug resistant variants. nih.gov While these compounds showed excellent activity against Gram-positive staphylococci, they had limited or no activity against Gram-negative organisms, indicating a specific spectrum of activity. nih.gov
Improving a drug's selectivity for its bacterial target over host cells is critical for minimizing toxicity. Strategies to achieve this include modifying the molecule to enhance its interaction with bacterial-specific structures, such as the cell membrane or particular enzymes. mdpi.com For aminoglycoside antibiotics, for example, structural modifications have been made to increase selectivity for the bacterial ribosome over its eukaryotic counterpart, thereby reducing ototoxicity. asm.org Nanodelivery systems are also being explored to improve target selectivity by functionalizing nanocarriers with ligands that bind specifically to bacterial cells or infected tissues. mdpi.commdpi.com
For the quinazolinone class, promising compounds, including Compound 27, were evaluated for in vitro toxicity to assess their effects on mammalian cells. nih.gov This step is crucial to ensure that the enhanced antibacterial potency does not come at the cost of increased host cytotoxicity. The focus on a specific bacterial target, suggested to be a penicillin-binding protein, is itself a strategy to achieve selectivity. nih.gov By optimizing the molecule to bind tightly to a bacterial-specific protein, off-target effects within the host can be inherently minimized.
Computational methods are integral to modern drug design, accelerating the discovery and optimization of new therapeutic agents. rsc.org Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking allow researchers to predict how structural changes will affect a molecule's biological activity before synthesis. rsc.orgfrontiersin.org
Molecular docking, for instance, simulates the binding of a ligand (the drug candidate) to the active site of a target protein, providing insights into binding affinity and interactions. mdpi.comresearchgate.net This approach is widely used to screen virtual libraries of compounds and to guide the rational design of derivatives with improved binding characteristics. researchgate.netfrontiersin.org
The discovery of the quinazolinone antibacterial scaffold, which led to Compound 27, was initiated by just such a computational approach. The process began with an in silico screening of 1.2 million compounds to identify molecules that could bind to a penicillin-binding protein. nih.gov This computational filtering step was essential for identifying the initial hits that were then pursued through chemical synthesis and biological testing, demonstrating the power of molecular modeling in navigating vast chemical spaces to find novel antibiotic candidates. nih.gov
Development of Analogues to Circumvent Resistance Mechanisms
The unique "Trojan horse" mechanism of Microcin C7 (McC7), a peptide-nucleotide antibiotic, makes it a compelling candidate for the development of novel antimicrobial agents. pnas.orgacs.org McC7 consists of a ribosomally synthesized heptapeptide (B1575542) (Met-Arg-Thr-Gly-Asn-Ala-Asp) linked to a modified adenosine (B11128) monophosphate (AMP). nih.govnih.gov This structure allows it to be actively transported into susceptible bacterial cells, where it is then processed by peptidases to release a toxic, non-hydrolyzable aspartyl-adenylate that inhibits aspartyl-tRNA synthetase (AspRS), thereby halting protein synthesis. nih.govnih.gov However, bacteria have evolved resistance mechanisms, primarily through enzymatic inactivation of the processed antibiotic by acetylation via the MccE acetyltransferase or hydrolysis by the MccF carboxypeptidase. nih.govresearchgate.net To counteract these resistance strategies and enhance its therapeutic potential, researchers have focused on creating structural modifications and synthetic analogues of McC7.
A primary strategy to circumvent resistance involves altering the antibiotic's molecular target. Since the specificity of the processed McC7 warhead is determined by its amino acid component (aspartate), synthetic analogues have been created by replacing this terminal amino acid. This approach effectively creates new antibiotics that inhibit different aminoacyl-tRNA synthetases (AaRS). For instance, by chemically synthesizing McC7-like compounds with a terminal glutamate (B1630785) or leucine (B10760876) instead of aspartate, researchers successfully redirected the inhibitory activity towards glutamyl-tRNA synthetase (GluRS) and leucyl-tRNA synthetase (LeuRS), respectively. researchgate.netmdpi.com These synthetic analogues retained the "Trojan horse" mechanism, requiring uptake via the YejABEF transporter and intracellular processing, but were effective against strains that might have developed resistance through the overproduction of AspRS. nih.gov
Another significant avenue of research has been the modification of the heptapeptide carrier to improve stability and overcome resistance mechanisms that prevent the antibiotic from reaching its target. For example, degradation by digestive enzymes like trypsin can be a barrier to the peptide's function. mdpi.com To address this, site-directed mutagenesis of the mccA gene, which encodes the peptide precursor, has been employed to create variants with enhanced trypsin resistance. By replacing the second amino acid of the peptide, arginine (Arg), with other amino acids such as alanine (B10760859) (Ala), threonine (Thr), or glutamine (Gln), researchers developed variants that maintained potent antimicrobial activity while being resistant to trypsin cleavage. mdpi.comnih.gov
The research findings on these modifications are detailed in the tables below, showcasing the impact of these changes on the antibiotic's efficacy, measured by the Minimum Inhibitory Concentration (MIC).
| Analogue | Terminal Amino Acid | Target Enzyme | Description | MIC (μg/mL) | Reference |
|---|---|---|---|---|---|
| Synthetic McC-Asp | Aspartate | Aspartyl-tRNA Synthetase (AspRS) | Analogue mimicking wild-type McC7 activity. | Data not specified | nih.govresearchgate.net |
| Synthetic McC-Glu | Glutamate | Glutamyl-tRNA Synthetase (GluRS) | Developed to target a different aminoacyl-tRNA synthetase. | Data not specified | nih.govresearchgate.net |
| Synthetic McC-Leu | Leucine | Leucyl-tRNA Synthetase (LeuRS) | Created to circumvent resistance by altering the target enzyme. | Data not specified | nih.govresearchgate.net |
| Variant | Modification | Target Strain | MIC (μg/mL) | Key Finding | Reference |
|---|---|---|---|---|---|
| R2A | Replacement of the second arginine with alanine. | Yej+rimL− E. coli | 12.5 | Resistant to trypsin with outstanding antimicrobial ability. | mdpi.comnih.gov |
| R2T | Replacement of the second arginine with threonine. | Yej+rimL− E. coli | 25 | Resistant to trypsin and maintained significant antimicrobial activity. | mdpi.comnih.gov |
| R2Q | Replacement of the second arginine with glutamine. | Yej+rimL− E. coli | 25 | Showed both trypsin resistance and notable antimicrobial effect. | mdpi.comnih.gov |
These structural modifications demonstrate that the modular nature of Microcin C7 can be exploited to generate a diverse range of analogues. By altering either the peptide carrier or the aminoacyl-adenylate warhead, it is possible to create new compounds that can bypass specific bacterial resistance mechanisms, showcasing a promising strategy in the ongoing effort to develop durable and potent antibiotics. pnas.orgnih.gov
Analytical and Detection Methodologies for Antibiotic C 27
Advanced Chromatographic Techniques for Quantification and Characterization
Chromatographic methods are indispensable for separating Antibiotic C 27 from complex matrices, such as fermentation broths, biological fluids, and pharmaceutical formulations, enabling its accurate quantification and characterization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the analysis of antibiotics due to its exceptional sensitivity, selectivity, and versatility. researchgate.netnih.gov This technique is particularly well-suited for detecting and quantifying trace levels of this compound and its metabolites in various samples. The complex and diversified nature of many antimicrobials presents a significant challenge in developing a unified analytical method, making robust LC-MS/MS methods critical. acs.org
The methodology involves the chromatographic separation of the analyte by liquid chromatography, followed by ionization and subsequent mass analysis. The mass spectrometer isolates the precursor ion of this compound, subjects it to collision-induced dissociation, and then detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces matrix interference. nih.gov The development of a robust LC-MS/MS method for a new antibiotic requires careful optimization of both chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and accuracy. nih.govacs.org For complex antibiotics, solid-phase extraction (SPE) is often employed for sample clean-up to overcome interferences from the matrix. acs.org
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) acs.org |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [Molecular Weight + H]⁺ |
| Product Ions (m/z) | [Fragment 1]⁺, [Fragment 2]⁺ |
| Collision Energy | Optimized for maximum fragmentation |
This table presents typical starting parameters for the analysis of a complex antibiotic like this compound. Actual values would be determined experimentally.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a cornerstone for the routine analysis and quality control of this compound. nih.govresearchgate.net Method development for a complex, multi-ring antibiotic involves a systematic approach to optimize the separation of the main compound from impurities and degradation products.
Key aspects of HPLC method development include the selection of an appropriate stationary phase (column), mobile phase composition, and detector wavelength. akjournals.com For many antibiotics, a reversed-phase C18 or C8 column is effective. researchgate.netinnovareacademics.in The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, often run in a gradient mode to achieve efficient separation. akjournals.com The pH of the aqueous phase can be critical for achieving good peak shape and resolution, especially for ionizable compounds. akjournals.com A PDA detector is advantageous as it allows for the monitoring of multiple wavelengths simultaneously, which is useful for peak purity assessment. nih.gov
Validation of the HPLC method is performed according to ICH guidelines and includes assessment of specificity, linearity, precision, accuracy, and robustness to ensure the method is suitable for its intended purpose. researchgate.net
Table 2: Illustrative HPLC Method Parameters and Validation Data for this compound
| Parameter | Specification | Finding |
| Chromatographic Conditions | ||
| Column | C18 (250 x 4.6 mm, 5 µm) akjournals.com | Good peak symmetry and resolution |
| Mobile Phase | Gradient: Acetonitrile and Phosphate (B84403) Buffer (pH 4.0) akjournals.com | Baseline separation of this compound and related substances |
| Detection Wavelength | 275 nm (hypothetical λmax) | Optimal signal-to-noise ratio |
| Retention Time | ~8.5 min | Consistent across runs |
| Validation Parameters | ||
| Linearity (R²) | > 0.999 | Achieved over the target concentration range |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within acceptable limits |
| Precision (% RSD) | < 2.0% | Demonstrates method reproducibility |
This table provides an example of a developed and validated HPLC method for a complex antibiotic.
Spectroscopic Methodologies for Structural Insight and Detection
Spectroscopic techniques are vital for elucidating the intricate chemical structure of this compound and for developing rapid detection methods.
Surface-Enhanced Raman Spectroscopy (SERS) for Rapid Detection
Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful analytical technique for the rapid and ultrasensitive detection of molecules. nih.govacs.org It has the potential for label-free, real-time sensing of antibiotics in various media. acs.org The technique relies on the significant enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. nih.gov This enhancement allows for the detection of analytes at very low concentrations, sometimes down to the single-molecule level. nih.gov
For the detection of this compound, a SERS-based method would involve the development of a suitable SERS substrate and the identification of characteristic Raman peaks for the antibiotic. acs.org The complexity of samples like wastewater or biological fluids can present challenges due to interfering molecules, which may require the use of advanced data analysis techniques like machine learning to distinguish the target analyte's spectrum. nih.gov SERS can also be used in antibiotic susceptibility testing by detecting changes in the bacterial cell wall composition upon exposure to the antibiotic. nih.gov
Table 3: Potential SERS-Based Detection of this compound
| Feature | Description |
| SERS Substrate | Gold nanoparticles (AuNPs) or silver nanoparticle arrays nih.govacs.org |
| Laser Wavelength | e.g., 785 nm |
| Characteristic Peaks | Hypothetical Raman shifts corresponding to specific vibrational modes of the this compound molecule |
| Limit of Detection (LoD) | Potentially in the parts-per-billion (ppb) range nih.gov |
This table outlines the key components for developing a SERS-based detection method for a complex antibiotic.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation in Synthesis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation and confirmation of synthetic intermediates and the final product in the synthesis of complex natural products like this compound. nih.govresearchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular structure.
1D NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule and their chemical environments. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms. researchgate.net For instance, COSY identifies coupled protons, while HMBC shows correlations between protons and carbons that are two or three bonds apart. This information is crucial for assembling the carbon skeleton and assigning the positions of various functional groups. The Nuclear Overhauser Effect (NOE) can be used to determine the relative stereochemistry of the molecule. researchgate.net
Table 4: Key NMR Experiments for Structural Elucidation of this compound
| NMR Experiment | Information Provided |
| ¹H NMR | Number and type of protons, chemical shifts, and coupling constants. |
| ¹³C NMR | Number and type of carbon atoms. |
| COSY | Reveals ¹H-¹H spin-spin couplings, establishing proton connectivity. researchgate.net |
| HSQC | Correlates protons directly to their attached carbons. researchgate.net |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds), aiding in piecing together the molecular framework. researchgate.net |
| NOESY/ROESY | Provides information about the spatial proximity of protons, which is critical for determining stereochemistry. |
This table summarizes the application of various NMR techniques in the structural analysis of a complex antibiotic.
Microbiological and Cell-Based Assays for Activity and Susceptibility Assessment
While chemical analyses provide information on the structure and concentration of this compound, microbiological and cell-based assays are essential for determining its biological activity and assessing its potential clinical efficacy. longdom.orgnews-medical.net These assays measure the effect of the antibiotic on microbial growth. uspnf.com
Microbiological assays, such as the agar (B569324) diffusion method (e.g., Kirby-Bauer test) and broth dilution methods, are used to determine the potency of the antibiotic and its spectrum of activity against various microorganisms. longdom.orgdergipark.org.tr The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. dergipark.org.trmdpi.com
Cell-based assays can provide further insights into the antibiotic's mechanism of action and its effects on host cells. microbiologics.comfraunhofer.de For example, intracellular killing assays can assess the ability of this compound to eliminate bacteria that have infected host cells. microbiologics.com Cytotoxicity assays are also important to evaluate the potential toxicity of the antibiotic against human cell lines. microbiologics.com
Table 5: Representative MIC Values for this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC 29213 | 0.5 | Susceptible |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | Susceptible |
| Escherichia coli ATCC 25922 | >64 | Resistant |
| Pseudomonas aeruginosa ATCC 27853 | >64 | Resistant |
| Methicillin-resistant S. aureus (MRSA) | 1 | Susceptible |
| Vancomycin-resistant Enterococcus (VRE) | 2 | Susceptible |
This table presents hypothetical MIC data for this compound, illustrating its potential spectrum of activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The foundational assessment of an antibiotic's potency is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period under controlled in vitro conditions. nih.govoup.comidexx.com The MBC is the lowest concentration of that agent required to kill 99.9% of the initial bacterial inoculum. wikipedia.orgcreative-diagnostics.com
These values are crucial for establishing the susceptibility or resistance of specific bacterial strains to this compound. nih.gov Standardized methods, such as broth microdilution or agar dilution, are employed to ensure reproducibility. nih.govoup.com In a typical broth microdilution assay, a standardized bacterial suspension (e.g., 5 x 10^5 Colony Forming Units (CFU)/mL) is exposed to serial twofold dilutions of this compound in a liquid growth medium. nih.gov Following overnight incubation, the lowest concentration that shows no visible growth (turbidity) is recorded as the MIC. oup.comquizlet.com
To determine the MBC, an aliquot from the wells showing no growth in the MIC test is subcultured onto antibiotic-free agar plates. wikipedia.org The lowest concentration from the MIC series that results in a ≥99.9% reduction in CFU count compared to the original inoculum is the MBC. wikipedia.orgcreative-diagnostics.com An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC. wikipedia.org If the MBC is significantly higher (e.g., ≥32 times the MIC), it may indicate that the organism has developed resistance. creative-diagnostics.com
Table 1: Hypothetical MIC and MBC Data for this compound Against Common Pathogens
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 2 | 4 | 2 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | 4 | 16 | 4 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | 2 | >64 | >32 | Tolerant/Resistant |
Time-Kill Kinetic Studies
Time-kill kinetic studies, also known as time-kill curve assays, provide detailed information about the pharmacodynamic properties of an antibiotic, characterizing the rate and extent of its bactericidal or bacteriostatic activity over time. researchgate.netnih.gov These in vitro assays are instrumental in understanding the concentration-dependent or time-dependent nature of an antibiotic's killing activity. researchgate.net
In a time-kill assay for this compound, a standardized inoculum of a target bacterium would be incubated in a broth medium containing various concentrations of the antibiotic, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). evotec.comresearchgate.net At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), samples are withdrawn, serially diluted, and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL). uoc.edu The results are plotted as the log10 CFU/mL versus time. researchgate.net A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. uoc.edu
These studies can reveal important characteristics, such as whether higher concentrations of this compound lead to faster and more extensive bacterial killing (concentration-dependent activity) or if its efficacy is more related to the duration of exposure above the MIC (time-dependent activity). researchgate.net
Table 2: Hypothetical Time-Kill Kinetic Data for this compound against S. aureus
| Time (hours) | Control (No Antibiotic) (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 8x MIC (log10 CFU/mL) |
|---|---|---|---|
| 0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.2 | 4.5 | 3.1 |
| 8 | 8.5 | 3.2 | <2.0 (Limit of Detection) |
| 24 | 9.1 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
Molecular Genetic Techniques for Resistance Surveillance
As with any antibiotic, the emergence and spread of resistance to this compound would be a significant concern. wikipedia.org Molecular genetic techniques offer rapid and specific methods for the surveillance of antibiotic resistance determinants, complementing traditional culture-based methods. nih.govasm.org
PCR-Based Detection of Resistance Genes
Polymerase Chain Reaction (PCR) is a cornerstone of molecular diagnostics that allows for the rapid amplification of specific DNA sequences. asm.orgnih.gov For this compound, PCR assays would be developed to detect known or newly identified genes conferring resistance. This approach is highly specific and can yield results much faster than phenotypic susceptibility testing. asm.orgnih.gov
Multiplex PCR assays can be designed to simultaneously screen for multiple resistance genes in a single reaction. asm.orgnih.gov For example, if resistance to this compound was found to be associated with specific enzymatic inactivation (e.g., a hypothetical ac27 hydrolase gene) or efflux pump overexpression (e.g., a hypothetical ac27-mef gene), primers would be designed to target these genes directly from bacterial isolates. nih.govasm.org The presence of a PCR product of a specific size would indicate the presence of the resistance gene, providing valuable epidemiological data and potentially guiding therapeutic choices. elsevier.es
Whole-Genome Sequencing for Resistance Profiling
Whole-genome sequencing (WGS) has become a powerful and increasingly accessible tool for comprehensive antibiotic resistance surveillance. nih.govasm.org Unlike PCR, which targets known genes, WGS provides a complete genetic blueprint of a bacterial isolate, allowing for the identification of all known resistance genes, as well as novel mutations that may confer resistance to this compound. oup.comnih.gov
By sequencing the entire genome of a resistant isolate, researchers can compare it to the genome of a susceptible reference strain. nih.gov This comparative genomic analysis can pinpoint specific mutations (e.g., single nucleotide polymorphisms or SNPs) in the gene encoding the drug's target or in regulatory regions that lead to resistance. nih.govmdpi.com WGS data can be analyzed using bioinformatics databases to predict an isolate's complete resistance profile (resistome), track the transmission of resistant strains in hospital or community settings, and understand the genetic elements (like plasmids and transposons) responsible for the spread of resistance genes. asm.orgoup.commdpi.com This comprehensive approach is invaluable for public health and infection control efforts related to the use of any new antibiotic. nih.gov
Information regarding "this compound" is currently insufficient to generate the requested article.
Extensive research has revealed that "this compound" is not a standard or universally recognized chemical name, leading to ambiguity in identifying the specific compound for which the article was requested. While a compound with the molecular formula C₅₅H₇₈N₂O₁₂ is listed in the PubChem database as "this compound," the term is not widely cited in scientific literature under this name. nih.gov
Further complicating the identification is the potential for "this compound" to be an internal or less common designation for a more widely known substance. For instance, the anticancer drug doxorubicin (B1662922), which has antibiotic properties, possesses a chemical formula of C₂₇H₂₉NO₁₁. collinsdictionary.comcollinsdictionary.com However, confirming that "this compound" is synonymous with doxorubicin or any other specific compound is not possible without further clarification.
The detailed and specific nature of the requested article, focusing on precise ecological and environmental dimensions, necessitates an unambiguous identification of the chemical substance . To ensure scientific accuracy and adherence to the provided outline, a more specific and recognized name or a chemical identifier, such as a CAS number, is required.
Without a definitive identification of "this compound," the generation of a thorough and accurate article on its environmental distribution, impact on microbial communities, and contribution to the environmental resistome cannot be responsibly undertaken. We recommend providing a more specific identifier for the compound to enable the creation of the requested content.
Ecological and Environmental Dimensions of Antibiotic C 27
Contribution to the Environmental Resistome
Selection Pressure for Resistance Genes and Bacteria in the Environment
The introduction of antibiotics into the environment, even at sub-inhibitory concentrations, creates a potent selection pressure that favors the proliferation of antibiotic-resistant bacteria (ARB) and the dissemination of antibiotic resistance genes (ARGs). openbiotechnologyjournal.commdpi.com When an antibiotic is present in an ecosystem, bacteria that possess genes conferring resistance to that compound have a significant survival advantage over susceptible populations. This selective advantage allows resistant strains to thrive and become more prevalent within the microbial community. mdpi.com The environment, therefore, acts not only as a reservoir for resistant pathogens but also as a crucible for the evolution of resistance. researchgate.net
The strength of this selection pressure is a critical factor in the evolution of antibiotic resistance. nih.gov Research indicates that even low concentrations of antibiotic residues, often found in various environmental compartments, can be sufficient to select for resistant bacteria. openbiotechnologyjournal.com These low-level, chronic exposures can lead to the gradual enrichment of ARGs in the environment. nih.govmase.gov.it For instance, studies have shown that concentrations of tetracycline (B611298) in the microgram per liter range, which are comparable to levels found in some soil environments, can facilitate the horizontal transfer of resistance genes in Escherichia coli. mase.gov.it
The sources of antibiotics that contribute to this selection pressure are diverse and widespread. They include effluents from wastewater treatment plants (WWTPs), which receive inputs from households, hospitals, and pharmaceutical manufacturing facilities. mdpi.comnih.gov Agricultural runoff is another major contributor, carrying antibiotics used in livestock for growth promotion and disease prevention, as well as their metabolites, into soil and water systems. openbiotechnologyjournal.commdpi.com A significant portion of antibiotics administered to humans and animals, estimated to be between 30% and 90%, is excreted in a biologically active form, leading to direct environmental contamination. dergipark.org.tr
The continuous exposure of environmental microbial communities to these antibiotic residues influences their composition and structure. mdpi.comnih.gov This can lead to a decrease in microbial biomass and interfere with essential ecosystem functions such as nitrification, denitrification, and respiration. nih.gov The table below summarizes findings on the co-occurrence of resistance and virulence in bacteria under selection pressure.
| Factor | Observation | Implication | Reference |
| Selection Pressure | Leads to the co-occurrence of resistance and virulence in individual pathogens. | Increased likelihood of encountering pathogens that are both more infectious and harder to treat. | researchgate.net |
| Genetic Mechanisms | Contribute to the positive correlation between resistance and virulence. | Co-selection of resistance and virulence genes can occur when they are located on the same genetic elements. | researchgate.net |
| Pathogenic vs. Commensal Isolates | Pathogenic isolates are more likely to be resistant to multiple antibiotics compared to commensal isolates. | Pathogenic bacteria may be under stronger selection pressure, leading to higher levels of resistance. | researchgate.net |
Horizontal Gene Transfer Events in Environmental Reservoirs
Environmental reservoirs, such as soil, water, and sediments, are not merely passive recipients of antibiotic contamination; they are dynamic arenas for the exchange of genetic material among bacteria through a process known as horizontal gene transfer (HGT). nih.govresearchgate.net HGT is a primary mechanism for the rapid dissemination of antibiotic resistance genes, allowing them to move between different bacterial species and even genera. wikipedia.org This process can transform previously harmless environmental bacteria into reservoirs of resistance genes that can potentially be transferred to human pathogens. mdpi.com
There are three main mechanisms of HGT:
Conjugation: The transfer of genetic material, often in the form of plasmids or integrative and conjugative elements (ICEs), through direct cell-to-cell contact. nih.gov
Transformation: The uptake of naked DNA from the environment by competent bacterial cells. nih.gov
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). nih.govresearchgate.net
Biofilms, which are communities of microorganisms attached to surfaces, are considered hotspots for HGT. nih.gov The close proximity of bacterial cells within a biofilm facilitates the exchange of mobile genetic elements (MGEs) that carry ARGs. nih.gov These MGEs, such as plasmids, can carry not only resistance genes but also other genes that provide a survival advantage in a particular environment. researchgate.net
The presence of antibiotics and other pollutants in the environment can influence the frequency of HGT events. mdpi.com For example, elevated temperatures and the presence of nutrients in eutrophic water bodies can enhance microbial activity and facilitate HGT. mdpi.com Integrons, which are genetic elements that can capture and express gene cassettes, including those encoding antibiotic resistance, are often used as markers for anthropogenic pollution and are key facilitators of the spread of resistance through HGT. mdpi.com
The following table details the mechanisms of HGT and their role in the dissemination of antibiotic resistance.
| HGT Mechanism | Description | Key Genetic Elements | Environmental Hotspots | Reference |
| Conjugation | Transfer of DNA via direct cell-to-cell contact. | Plasmids, Integrative and Conjugative Elements (ICEs) | Biofilms, Wastewater Treatment Plants, Manured Soil | nih.govresearchgate.net |
| Transformation | Uptake of naked DNA from the environment. | Free DNA fragments | Aquatic environments, Sediments | nih.gov |
| Transduction | DNA transfer mediated by bacteriophages. | Bacteriophages | Various ecosystems where phages and bacteria co-exist | nih.govresearchgate.net |
Future Perspectives and Research Challenges for Antibiotic C 27
Exploration of Novel Antibiotic Targets and Mechanisms beyond Traditional Frameworks
The relentless evolution of antimicrobial resistance (AMR) underscores the urgent need to discover antibiotics that operate via novel mechanisms of action. mdpi.com For a new entity like Antibiotic C 27, a primary research goal would be to identify and validate its molecular target, especially if it deviates from the well-trodden paths of inhibiting cell wall synthesis, protein synthesis, or DNA replication. scienceopen.com
Future research would focus on exploring unconventional targets. These could include:
Virulence Factors: Instead of killing bacteria outright, which imposes strong selective pressure for resistance, therapies can target a pathogen's ability to cause disease. mdpi.com This could involve inhibiting toxin production, adhesion mechanisms, or quorum sensing pathways.
Bacterial Stress Response: Molecules involved in the bacterial cellular stress response are potential targets, as their inhibition can impair biofilm formation and disrupt established microbial communities. asm.org
Novel Enzyme Inhibition: Targeting essential bacterial enzymes that have not been exploited by existing antibiotic classes, such as those involved in fatty acid biosynthesis or isoprenoid biosynthesis, represents a promising frontier. nih.gov The discovery of inhibitors for the LolCDE complex, crucial for Gram-negative bacteria, exemplifies this approach. mdpi.com
The development of a compound like this compound would necessitate a deep understanding of its mechanism to ensure it is genuinely novel and less susceptible to existing resistance mechanisms. who.int
Development of Synergistic Combination Therapies Involving this compound
Combination therapy, where two or more drugs are used together, is a powerful strategy to enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development. nih.govmdpi.com
Antibiotic-Adjuvant Combinations
An adjuvant is a compound that has little or no antimicrobial activity on its own but enhances the effect of an antibiotic. For this compound, research would explore combinations with adjuvants such as:
Efflux Pump Inhibitors (EPIs): Many bacteria develop resistance by actively pumping antibiotics out of the cell. asm.org Combining this compound with an EPI could restore its activity against resistant strains.
Beta-lactamase Inhibitors: If this compound belongs to the beta-lactam class, pairing it with a beta-lactamase inhibitor would be a standard and effective strategy against bacteria that produce these resistance enzymes.
The goal is to create a synergistic interaction where the combined effect is greater than the sum of its parts. ijcmph.com
Combinations with Non-Antibiotic Therapeutic Agents
Pairing this compound with non-antibiotic drugs can open new therapeutic avenues. This could include combinations with:
Antimicrobial Peptides (AMPs): AMPs can disrupt bacterial membranes, which can facilitate the entry of conventional antibiotics like this compound into the bacterial cell. nih.gov They can also help disrupt biofilms, making the embedded bacteria more susceptible. nih.gov
Phytochemicals: Compounds derived from plants, such as certain flavonoids or terpenes, have shown antimicrobial properties and the ability to work synergistically with traditional antibiotics. mdpi.com For example, geraniol (B1671447) has been shown to inhibit efflux pumps in Gram-negative bacteria. mdpi.com
Interactive Table: Potential Synergistic Combinations for this compound
| Combination Partner | Type | Potential Advantage |
| Efflux Pump Inhibitor | Adjuvant | Overcomes resistance in bacteria that expel the antibiotic. |
| Antimicrobial Peptide | Non-Antibiotic | Disrupts bacterial membranes and biofilms, enhancing antibiotic penetration. |
| Geraniol | Phytochemical | Inhibits efflux pumps, potentially restoring susceptibility. |
| Another Antibiotic | Antibiotic | Targets a different bacterial pathway, increasing efficacy and reducing resistance. |
Repurposing and Optimization Strategies for this compound or its Analogues
Drug repurposing involves finding new uses for existing approved drugs. If this compound were an existing compound, it could be repurposed for new antimicrobial applications. More likely, a strategy known as "selective optimization of side activities" (SOSA) would be employed. nih.gov This involves taking a known molecule with some antimicrobial activity (even if weak) and using medicinal chemistry to optimize it, enhancing its potency and refining its pharmacological properties specifically for treating infections. nih.gov
This approach has several advantages, including leveraging existing safety and pharmacokinetic data, which can reduce development costs and timelines. nih.gov For analogues of this compound, researchers would systematically modify the chemical structure to improve its efficacy against key pathogens and reduce potential off-target effects.
Innovative Anti-Resistance Strategies Based on this compound
To prolong the useful lifespan of a new antibiotic, it is crucial to deploy it within innovative strategies that actively combat the development of resistance.
Phage-Antibiotic Combinations or Phage Therapy
Bacteriophages (phages) are viruses that specifically infect and kill bacteria. Phage therapy is re-emerging as a viable alternative or supplement to antibiotics. Combining phages with antibiotics can be particularly effective, a phenomenon known as phage-antibiotic synergy (PAS). ijbs.com
Studies have shown that sub-lethal concentrations of certain antibiotics can increase the production of new phage particles from infected bacteria. ijbs.com In the context of a specific bacterial strain, such as Enterococcus faecalis C27, combination therapy with a phage and an antibiotic like imipenem (B608078) significantly reduced the emergence of resistant bacterial variants compared to using either agent alone. mdpi.com For instance, the number of imipenem-resistant E. faecalis C27 variants decreased by 76-fold when combined with a specific phage. mdpi.com
This synergistic relationship could be a key strategy for deploying this compound. The antibiotic could weaken the bacteria, making them more susceptible to phage infection, while the phages would provide a distinct and complementary killing mechanism, making it much harder for bacteria to develop resistance to both simultaneously. ijbs.commdpi.com
No Scientific Basis for "this compound" as a Chemical Compound
Following a comprehensive review of scientific literature, it has been determined that there is no known chemical compound referred to as "this compound." The user's request for an article detailing the future perspectives and research challenges of a compound with this designation cannot be fulfilled as the subject does not appear to exist in published scientific research.
In-depth searches of scholarly databases and scientific publications have yielded no results for an antibiotic with the name "C 27." The term "C27" has appeared in scientific literature in other contexts, but not as the name of an antibiotic. For instance, in a 2016 case report published in the Journal of Clinical Microbiology, it is noted that the designation "C27" was the original name given to the bacterium Plesiomonas shigelloides upon its discovery in 1947. nih.govasm.org This bacterium was later reclassified and is not an antibiotic substance. nih.gov
Other mentions of "C27" in a pharmacological context refer to the 27th carbon atom position in the chemical structure of certain molecules, such as in derivatives of Fusidic Acid, or as a numerical identifier for non-traditional antibacterial agents in a list. nih.govnih.govrsc.org There are also instances where "C27" is used as a sample or patient identifier in research studies, such as "cow C27" in a study on MRSA in dairy cows. mdpi.com None of these instances refer to a specific antibiotic compound named "this compound."
Given the strict adherence to scientific accuracy and the provided instructions to focus solely on "this compound," it is not possible to generate the requested article. The fundamental premise of the request is based on a non-existent chemical entity. Therefore, the sections on targeting virulence factors, predictive modeling for resistance, and gaps in current knowledge for "this compound" cannot be addressed.
Q & A
Q. What are the primary molecular targets of Antibiotic C 27, and how can researchers validate them experimentally?
To identify molecular targets, employ gene knockout studies (e.g., CRISPR-Cas9) to observe phenotypic changes in bacterial strains. Complement this with proteomic analysis (e.g., mass spectrometry) to detect protein interactions and affinity chromatography to confirm binding partners. Validate findings using in vitro enzymatic inhibition assays under physiological conditions .
Q. What standardized protocols exist for determining the minimum inhibitory concentration (MIC) of this compound against multidrug-resistant pathogens?
Follow CLSI or EUCAST guidelines for broth microdilution assays, ensuring consistent inoculum preparation (~5 × 10⁵ CFU/mL) and controlled pH/temperature. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) and replicate experiments ≥3 times. Use spectrophotometry or resazurin-based viability staining for endpoint determination .
Q. How should researchers design a literature review to contextualize this compound within existing antibiotic classes?
Apply the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: existing antibiotics; Outcomes: MIC, resistance rates) to structure searches. Use databases like PubMed and Web of Science with keywords: "this compound," "mechanism of action," "resistance genes." Critically appraise sources using FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies with robust methodologies .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?
Conduct a meta-analysis with subgroup stratification by variables such as bacterial species, pH, and inoculum size. Assess heterogeneity using I² statistics and perform sensitivity analyses to identify confounding factors (e.g., variations in solvent formulations or incubation times). Validate findings via in vivo models (e.g., murine infection) under standardized conditions .
Q. What experimental strategies optimize the adsorption efficiency of this compound in environmental matrices (e.g., wastewater)?
Use Box-Behnken Design (BBD) to model interactions between variables: antibiotic concentration (10–50 mg/L), pH (5–9), adsorbent dosage (0.1–1.0 g/L), and temperature (20–40°C). Perform ANOVA to identify significant factors and derive a quadratic regression model. Validate predictions using fixed-bed column experiments with real wastewater samples .
Q. How can researchers integrate multi-omics approaches to elucidate resistance mechanisms against this compound?
Combine transcriptomics (RNA-seq to identify upregulated efflux pumps/modifying enzymes), proteomics (LC-MS/MS to detect enzyme overexpression), and genomics (whole-genome sequencing of resistant mutants). Use gene ontology enrichment analysis to map biological pathways and validate hypotheses via knockout/complementation assays .
Methodological Guidance for Data Analysis
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Calculate EC₅₀ values with 95% confidence intervals using software like GraphPad Prism. For synergy/antagonism studies, use the Bliss Independence Model or Checkerboard Assay with fractional inhibitory concentration (FIC) indices .
Q. How should researchers address batch-to-batch variability in this compound synthesis during in vitro testing?
Implement quality-by-design (QbD) principles: characterize raw materials (e.g., purity ≥98% via HPLC), standardize reaction conditions (temperature, solvent ratios), and validate synthesis protocols using design of experiments (DoE). Include internal controls (e.g., reference spectra) in each batch to ensure consistency .
Tables for Key Experimental Parameters
Critical Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
